
5,7-dichloro-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis methods for compounds related to "5,7-dichloro-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate" involve several steps, including cyclization, nitration, and reduction processes. One study describes the synthesis of dibenzyltin(IV) complexes via the reaction of sodium salts of aryl diazenyl quinolinolates with dibenzyltin dichloride, showcasing a method that could be analogous to the synthesis of our compound of interest (Baul et al., 2006).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of these compounds. For instance, the structure of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dibenzyltin(IV) complexes was elucidated using these methods, providing insights into the distorted cis-octahedral arrangement around the tin atom (Baul et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include transformations under specific conditions, leading to novel structures. For example, an anomalous reaction involving 10-chloro-5H-benzoxazolo[3,2-a]quinolin-5-one with sodium diethyl malonate under heat resulted in a novel ring expansion, demonstrating the compound's reactivity and potential for forming complex structures (Kim, 1982).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are essential for understanding a compound's behavior under various conditions. The crystal and solution structures of related compounds, such as di-n-butyltin(IV) complexes, reveal significant information about the arrangement and interactions within the molecule, influencing its physical properties (Baul et al., 2009).
Chemical Properties Analysis
The chemical properties are closely tied to the functional groups and molecular structure of the compound. Studies focusing on the synthesis and structural analysis provide insights into the reactivity, stability, and chemical behavior of these compounds. For instance, the synthesis and analysis of (5,7-dichloro-quinolin-8-yloxy) acetic acid highlight how specific substitutions on the quinoline ring affect the compound's chemical properties, including reactivity and potential for further chemical modifications (Romano et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWAWQGIXNBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

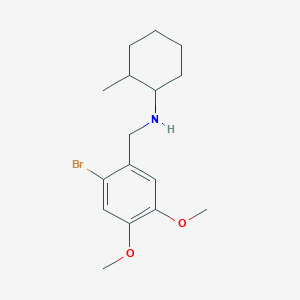
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)
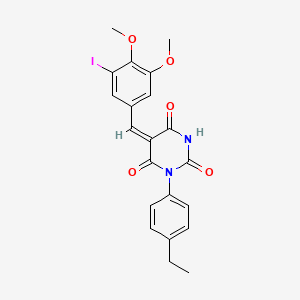
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
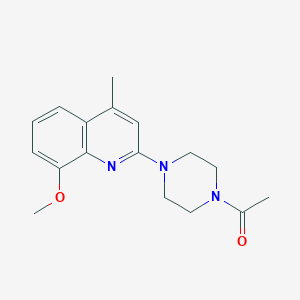
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)
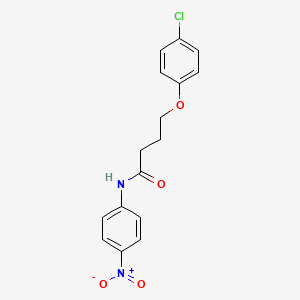
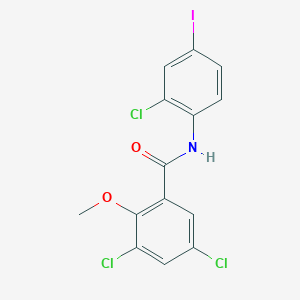
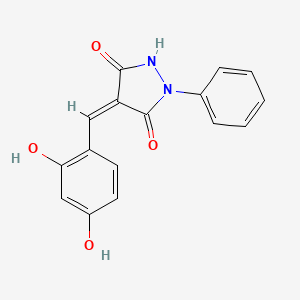
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)